molecular formula C11H14ClNO2 B5190325 4-(4-chloro-2-methylphenoxy)butanamide

4-(4-chloro-2-methylphenoxy)butanamide

Cat. No.: B5190325
M. Wt: 227.69 g/mol
InChI Key: MRZSRYIVJFRQCE-UHFFFAOYSA-N
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Description

4-(4-Chloro-2-methylphenoxy)butanamide is a synthetic organic compound characterized by a phenoxybutanamide backbone with a chlorine atom and a methyl group at the 4- and 2-positions of the aromatic ring, respectively. This structure serves as a scaffold for derivatives with diverse biological activities, ranging from anticancer agents to herbicides. Notably, its hydroxyl-substituted analog, 4-(4-chloro-2-methylphenoxy)-N-hydroxybutanamide (CMH), has been identified as a potent inhibitor of c-FLIP (cellular FLICE inhibitory protein), inducing apoptosis in cancer cells .

Properties

IUPAC Name

4-(4-chloro-2-methylphenoxy)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c1-8-7-9(12)4-5-10(8)15-6-2-3-11(13)14/h4-5,7H,2-3,6H2,1H3,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRZSRYIVJFRQCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCCCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chloro-2-methylphenoxy)butanamide typically involves the reaction of 4-chloro-2-methylphenol with butanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is subsequently converted to the amide by reaction with ammonia or an amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions to maximize yield and purity. Common industrial methods include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-(4-chloro-2-methylphenoxy)butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.

Major Products Formed

    Oxidation: Formation of 4-(4-chloro-2-methylphenoxy)butanoic acid.

    Reduction: Formation of 4-(4-chloro-2-methylphenoxy)butylamine.

    Substitution: Formation of 4-(4-hydroxy-2-methylphenoxy)butanamide or 4-(4-amino-2-methylphenoxy)butanamide.

Scientific Research Applications

4-(4-chloro-2-methylphenoxy)butanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-chloro-2-methylphenoxy)butanamide involves its interaction with specific molecular targets. In cancer research, it has been shown to target the mRNA of c-FLIP variants, leading to the downregulation of c-FLIP expression. This results in the activation of apoptotic pathways, ultimately inducing cell death in cancer cells .

Comparison with Similar Compounds

CMH (4-(4-Chloro-2-methylphenoxy)-N-hydroxybutanamide) vs. CMB (Inactive Analog)

  • Structural Difference :
    • CMH: Hydroxyl group (-OH) on the amide nitrogen.
    • CMB: Ethoxypropyl group (-OCH₂CH₂CH₂CH₃) on the amide nitrogen .
  • Biological Activity :
    • CMH reduces c-FLIP mRNA and protein levels, triggers PARP degradation, and induces apoptosis in MCF-7 breast cancer cells.
    • CMB lacks these effects, highlighting the critical role of the hydroxyl group in bioactivity .
  • Mechanistic Insight :
    • CMH docks into SIRT1’s hydrophobic pocket via hydrogen bonds involving its hydroxamate moiety, mimicking acetylated lysine substrates. This interaction is absent in CMB due to steric hindrance from the ethoxypropyl group .

Herbicide Analogs: MCPB (4-(4-Chloro-2-methylphenoxy)butanoic Acid)

  • Structural Difference :
    • MCPB replaces the amide (-CONH₂) with a carboxylic acid (-COOH) group .
  • Application :
    • MCPB is a post-emergence herbicide targeting broadleaf weeds in crops like cereals and legumes. Its acid group enhances soil mobility and plant uptake, unlike the amide derivatives used in medicinal chemistry .

Aryl-Substituted Butanamides

Compound Name R-Group on Amide Nitrogen Molecular Weight (g/mol) Key Properties/Applications Reference
CMH -NHOH 228.7 c-FLIP inhibitor, pro-apoptotic
CMB -N-(3-ethoxypropyl) 276.7 Inactive analog
N-(2-methoxy-4-nitrophenyl) 2-methoxy-4-nitrophenyl 345.8 High lipophilicity (XLogP3: 4.6)
N-(2-chloro-4-nitrophenyl) 2-chloro-4-nitrophenyl 383.2 Potential agrochemical applications
N-(4-pyrrolidinylsulfonyl) 4-(pyrrolidine-1-sulfonyl)phenyl 426.9 Enhanced solubility due to sulfonyl
N-(3-acetylphenyl) 3-acetylphenyl 345.8 Structural diversity for drug design

Biological Activity

4-(4-chloro-2-methylphenoxy)butanamide, also referred to as CMH, is a compound of significant interest in pharmacological research due to its potential biological activities, particularly in the context of inflammation and cancer. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and implications for therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a butanamide moiety linked to a chlorinated phenoxy group. This structural configuration is believed to influence its interaction with biological targets, leading to diverse pharmacological effects.

Research indicates that this compound exhibits its biological activity primarily through the modulation of inflammatory pathways and apoptosis in cancer cells. Key mechanisms include:

  • Inhibition of Proinflammatory Cytokines : The compound has been shown to suppress the expression of proinflammatory cytokines such as IL-1β and IL-6 in vitro and in vivo. In a study involving LPS-induced inflammation models, administration of this compound resulted in significantly reduced mRNA levels of these cytokines, indicating its potential as an anti-inflammatory agent .
  • Regulation of c-FLIP : In the context of cancer, this compound has been identified as a small molecule inhibitor that downregulates c-FLIP (cellular FLICE-inhibitory protein), which is associated with apoptosis resistance in tumor cells. By inhibiting SIRT1 activity, it destabilizes the Ku70/FLIP complex, promoting apoptosis in fibrotic lung myofibroblasts .

Table 1: Summary of Biological Activities

Activity TypeModel/System UsedObserved EffectReference
Anti-inflammatoryLPS-induced inflammation modelDecreased IL-1β, IL-6 mRNA levels
Apoptosis inductionHuman IPF-lung myofibroblastsDownregulation of c-FLIP
Cytotoxicity assessmentAML-12 liver cellsNo significant cytotoxicity observed

Case Studies

Recent studies have highlighted the efficacy of this compound in various experimental setups:

  • Inflammation Model : In an experiment using human keratinocyte HaCaT cells, treatment with this compound at a concentration of 10 μM led to significant suppression of IL-6 mRNA expression compared to control groups exposed only to LPS .
  • Cancer Cell Studies : In idiopathic pulmonary fibrosis (IPF) models, the compound's ability to downregulate FLIP was linked to enhanced apoptosis in myofibroblasts. This suggests a dual role in both inflammatory and fibrotic processes, making it a candidate for further therapeutic exploration .

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